Product packaging for 2-[(4-Ethylphenyl)amino]nicotinic acid(Cat. No.:CAS No. 55285-32-0)

2-[(4-Ethylphenyl)amino]nicotinic acid

Cat. No.: B1327998
CAS No.: 55285-32-0
M. Wt: 242.27 g/mol
InChI Key: IWDDQRJUPZROSB-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenyl)amino]nicotinic acid (CAS 55285-32-0) is a chemical compound with a molecular weight of 242.27 g/mol and the molecular formula C14H14N2O2 . It belongs to a significant class of compounds in medicinal chemistry known as 2-anilinonicotinic acids, where the substitution pattern on the nicotinic acid ring is crucial for determining biological function . The 2-position, in particular, is a common site for modification to generate novel bioactive molecules. This specific analogue, featuring a 4-ethylphenyl group, is representative of research focused on exploring the chemical space around this valuable scaffold to optimize biological activity, selectivity, and pharmacokinetic properties through systematic structure-activity relationship (SAR) studies . The synthetic route to this compound and its analogues typically involves a C-N bond formation between a 2-halonicotinic acid, such as 2-chloronicotinic acid, and the corresponding substituted aniline (in this case, 4-ethylaniline) . This can be achieved through classical methods like copper-catalyzed Ullmann condensation or modern, efficient palladium-catalyzed Buchwald-Hartwig amination . The broader 2-aminonicotinic acid framework is a key synthetic intermediate for creating diverse libraries of compounds, including complex heterocyclic systems like pyrido[2,3-d]pyrimidines, which are of high interest in drug discovery for biological screening . Researchers value this compound for its potential in various therapeutic areas. Nicotinic acid derivatives, in general, have been investigated for a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and lipid-lowering effects . While peer-reviewed studies focusing exclusively on this single molecule are not widely available in the public domain, its structural similarity to other investigated analogues makes it a compound of interest for probing new bioactive agents . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B1327998 2-[(4-Ethylphenyl)amino]nicotinic acid CAS No. 55285-32-0

Properties

IUPAC Name

2-(4-ethylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-10-5-7-11(8-6-10)16-13-12(14(17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDQRJUPZROSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649737
Record name 2-(4-Ethylanilino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55285-32-0
Record name 2-(4-Ethylanilino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Ethylphenyl Amino Nicotinic Acid and Its Structural Analogues

Strategies for Constructing the 2-Arylamino Nicotinic Acid Scaffold

The formation of the C-N bond between the pyridine (B92270) ring and the aryl amine is the crucial step in the synthesis of 2-arylamino nicotinic acids. Two primary catalytic methods have been widely employed for this transformation: the traditional Ullmann condensation and the more modern Buchwald-Hartwig amination.

Ullmann Condensation Approaches in 2-[(4-Ethylphenyl)amino]nicotinic acid Synthesis

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including C-N bonds. ekb.egnih.govorganic-chemistry.org In the context of synthesizing this compound, this approach typically involves the reaction of 2-chloronicotinic acid with 4-ethylaniline (B1216643).

The reaction is generally carried out at elevated temperatures in a high-boiling polar solvent such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene. ekb.eg A stoichiometric amount of copper powder or a copper salt (e.g., CuI, CuO) is used as the catalyst, often in the presence of a base like potassium carbonate (K2CO3) to neutralize the hydrogen chloride formed during the reaction. nih.govnih.gov

A typical procedure for the synthesis of this compound via Ullmann condensation is outlined in the table below.

Reactants Catalyst/Reagents Solvent Conditions Product
2-Chloronicotinic acidCopper powder, K2CO3DMF150-160 °C, 12-24 hThis compound
4-Ethylaniline

This is an interactive data table. You can sort and filter the data.

While the Ullmann condensation is a well-established method, it often requires harsh reaction conditions, including high temperatures and long reaction times, which can limit its applicability for substrates with sensitive functional groups. chemrxiv.org

Alternative Coupling Reactions for N-Aryl-2-aminonicotinic Acid Formation

The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative to the Ullmann condensation for the synthesis of aryl amines. mdpi.comwikipedia.org This palladium-catalyzed cross-coupling reaction offers several advantages, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. libretexts.org

The synthesis of this compound via the Buchwald-Hartwig reaction would involve the coupling of 2-chloronicotinic acid with 4-ethylaniline using a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XantPhos, have been shown to be particularly effective for this type of transformation. chemrxiv.org The reaction is typically carried out in an inert atmosphere in a solvent like toluene (B28343) or dioxane.

A general protocol for the Buchwald-Hartwig synthesis of this compound is presented below.

Reactants Catalyst/Ligand/Base Solvent Conditions Product
2-Chloronicotinic acidPd(OAc)2, XantPhos, Cs2CO3Toluene80-110 °C, 8-16 h, Inert atmosphereThis compound
4-Ethylaniline

This is an interactive data table. You can sort and filter the data.

Derivatization and Diversification of the this compound Core

The this compound core serves as a versatile scaffold for the synthesis of a wide range of heterocyclic derivatives. These modifications are often pursued to explore the structure-activity relationships of these compounds and to develop new therapeutic agents.

Synthesis of Novel Thiazolidinone Derivatives from Nicotinic Acid Precursors

Thiazolidin-4-ones are a class of heterocyclic compounds known for their diverse biological activities. jchemrev.comresearchcommons.org The synthesis of thiazolidinone derivatives from this compound typically proceeds through the formation of an intermediate hydrazide.

The carboxylic acid group of this compound can be converted to its corresponding methyl or ethyl ester, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the this compound hydrazide. scilit.comresearchgate.net This hydrazide can then be reacted with various aromatic aldehydes to form Schiff bases (acylhydrazones). nih.gov Cyclization of these Schiff bases with thioglycolic acid in the presence of a dehydrating agent like zinc chloride affords the desired thiazolidin-4-one derivatives. nih.govresearchgate.net

Preparation of 1,3,4-Oxadiazoline and Acylhydrazone Analogues

1,3,4-Oxadiazoles are another important class of five-membered heterocyclic compounds. organic-chemistry.orgmdpi.comresearchgate.net The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound also utilizes the corresponding hydrazide as a key intermediate. rdd.edu.iqresearchgate.netnih.gov

The this compound hydrazide can be cyclized to form a 1,3,4-oxadiazole ring using various reagents. One common method involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com Alternatively, oxidative cyclization of the corresponding acylhydrazone (Schiff base) can also yield 1,3,4-oxadiazole derivatives. jchemrev.comrdd.edu.iq

Acylhydrazones themselves are a class of compounds with significant biological interest. researchgate.netmdpi.comresearchgate.net They are readily prepared by the condensation of this compound hydrazide with a variety of aldehydes and ketones. nih.govmdpi.com

Exploration of Thienopyridine Derivatives as Structural Modifications

Thienopyridines are bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry. nih.govresearchgate.net The synthesis of thienopyridine derivatives from nicotinic acid precursors can be achieved through various synthetic routes. ekb.egresearchgate.netresearchgate.net

One common approach involves the construction of the thiophene (B33073) ring onto the pyridine core. This can be achieved by reacting a suitably functionalized nicotinic acid derivative, such as a 2-amino-3-cyanopyridine, with a reagent that provides the remaining atoms for the thiophene ring. nih.gov For instance, reaction with elemental sulfur and an active methylene (B1212753) compound can lead to the formation of a thieno[2,3-b]pyridine (B153569) scaffold. nih.gov

Another strategy involves the Gewald reaction, which is a multicomponent reaction used for the synthesis of polysubstituted thiophenes. nih.gov This reaction could potentially be adapted for the synthesis of thienopyridines starting from appropriate nicotinic acid derivatives.

Advanced Synthetic Techniques in the Preparation of 2-Arylamino Nicotinic Acids

The synthesis of 2-arylamino nicotinic acids, including this compound, has evolved beyond traditional methods like the Ullmann condensation, which often require harsh reaction conditions and result in moderate yields. lookchem.comwikipedia.org Modern synthetic chemistry has introduced advanced techniques that offer improved efficiency, higher yields, and more environmentally friendly protocols. These methods are crucial for the preparation of a class of compounds that serve as key intermediates in the synthesis of various biologically active molecules. researchgate.net This section will delve into two significant advanced synthetic methodologies: microwave-assisted synthesis and the strategic application of Buchwald-Hartwig cross-coupling for related derivatives.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of 2-arylaminonicotinic acids.

A notable approach involves the catalyst-free amination of 2-chloronicotinic acid with various anilines in water under microwave irradiation. researchgate.net This method is highlighted as a simple, efficient, and environmentally friendly procedure. researchgate.net The reaction typically involves heating a mixture of 2-chloronicotinic acid, an aromatic amine, and a base like potassium carbonate in water within a sealed vessel under microwave irradiation. researchgate.net This process has been used to generate a library of 2-anilino nicotinic acid derivatives with good to excellent yields in very short reaction times, ranging from 15 to 120 minutes. researchgate.netresearchgate.net

Another study demonstrated the synthesis of a range of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with primary or secondary aliphatic amines, benzylamines, and anilines under microwave irradiation. electronicsandbooks.com The optimal conditions for this transformation were found to be the use of 3 equivalents of the amine and diisopropylethylamine as a base in water, with heating at 200 °C for 2 hours. electronicsandbooks.com

The following table summarizes the results from a study on the microwave-assisted synthesis of various 2-arylaminonicotinic acids from 2-chloronicotinic acid and the corresponding aniline (B41778) derivatives in water with potassium carbonate as the base. researchgate.net

Aniline DerivativeProductReaction Time (min)Yield (%)
Aniline2-(Phenylamino)nicotinic acid3095
4-Methylaniline2-[(4-Methylphenyl)amino]nicotinic acid2098
4-Methoxyaniline2-[(4-Methoxyphenyl)amino]nicotinic acid1597
4-Chloroaniline2-[(4-Chlorophenyl)amino]nicotinic acid4592
4-EthylanilineThis compound2596

Buchwald-Hartwig Cross-Coupling Strategies for Related Benzoic Acid Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org This reaction provides a versatile and efficient alternative to traditional methods like the Ullmann condensation for the synthesis of aryl amines. wikipedia.orgwikipedia.org While direct application to this compound is a logical extension, the literature more broadly discusses its successful application to the synthesis of N-aryl anthranilic acid derivatives (2-aminobenzoic acids), which are structural analogues.

The Buchwald-Hartwig reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine ligand. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine ligands, has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.org

For the synthesis of N-aryl anthranilic acid derivatives, a key challenge can be the presence of the free carboxylic acid group, which can interfere with the catalytic cycle. However, methods have been developed to address this. For instance, an effective palladium-catalyzed amination procedure has been developed for aryl chlorides that possess a free carboxylic acid group in the meta or para position. nih.gov While the direct amination of ortho-chlorobenzoic acids can be more challenging, copper-catalyzed methods have shown some success, and the Buchwald-Hartwig amination of the corresponding alkyl 2-halobenzoates followed by hydrolysis provides a reliable two-step route to these products. nih.gov

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

The table below provides a conceptual overview of the components and conditions often employed in Buchwald-Hartwig amination reactions for the synthesis of N-aryl benzoic acid derivatives.

ComponentExamplesRole in the Reaction
Aryl Halide/Triflate2-Chlorobenzoic acid ester, 2-Bromobenzoic acidAryl source
AmineAniline derivatives (e.g., 4-Ethylaniline)Amine source
Palladium Pre-catalystPd(OAc)2, Pd2(dba)3Source of the active Pd(0) catalyst
LigandBINAP, XPhos, SPhos, DPPFStabilizes the palladium catalyst and facilitates the catalytic cycle
BaseNaOtBu, K3PO4, Cs2CO3Facilitates the formation of the palladium-amido complex
SolventToluene, Dioxane, THFReaction medium

Advanced Structural Characterization and Conformational Analysis of 2 4 Ethylphenyl Amino Nicotinic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for confirming the molecular structure and probing the electronic environment of 2-[(4-Ethylphenyl)amino]nicotinic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the ethylphenyl rings, as well as the ethyl group protons and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents and their relative positions. The ethyl group should present as a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The acidic proton of the carboxylic acid is typically a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups. The ethyl group carbons will have characteristic signals in the aliphatic region of the spectrum.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar structures, is provided below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)12.0 - 13.0 (broad s)165.0 - 175.0
Pyridine Ring7.0 - 8.5 (m)110.0 - 160.0
Phenyl Ring7.0 - 7.5 (m)120.0 - 145.0
Methylene (-CH₂-)~2.6 (q)~28.0
Methyl (-CH₃)~1.2 (t)~15.0
Amino (-NH-)9.0 - 10.0 (broad s)-
Note: s = singlet, t = triplet, q = quartet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the secondary amine, and the aromatic rings. The O-H stretch of the carboxylic acid will appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1730 cm⁻¹. The N-H stretch of the secondary amine will be observed as a medium intensity band around 3300-3500 cm⁻¹. The C-N stretching and N-H bending vibrations will also be present. Aromatic C-H stretching bands will be seen above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 amu) and fragmentation of the ethyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Functional Group Expected IR Absorption Band (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C=O (Carboxylic Acid)1700 - 1730 (strong)
N-H (Secondary Amine)3300 - 3500 (medium)
Aromatic C-H> 3000 (weak to medium)
Aromatic C=C1400 - 1600 (medium)

Crystallographic Investigations and Solid-State Structural Insights

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported, the structure of its positional isomer, 2-((2-ethylphenyl)amino)nicotinic acid, has been determined uky.edu. This provides valuable insights into the likely solid-state conformation and packing of the title compound. The presence of the ethyl group on the phenyl ring introduces significant steric hindrance, which influences the dihedral angle between the pyridine and phenyl rings. This steric repulsion disrupts a planar conformation of the molecule uky.edu.

For 2-((2-ethylphenyl)amino)nicotinic acid, the crystal structure reveals that the molecule adopts a non-planar conformation. This steric hindrance plays a crucial role in determining the intermolecular interactions, favoring the formation of an acid-pyridine heterosynthon over an acid-acid homosynthon in the crystal lattice uky.edu. It is highly probable that this compound would exhibit a similar non-planar conformation in the solid state.

A hypothetical table of crystallographic data for this compound, based on its analogue, is presented below.

Parameter Expected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-100
Z4
Dihedral Angle (Pyridine-Phenyl)~50-70°

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in 2-phenylamino nicotinic acid systems. The parent compound, 2-(phenylamino)nicotinic acid, is known to exhibit at least four polymorphic forms. These polymorphs differ in the degree of conjugation between the two aromatic rings, leading to conformational polymorphism. The different polymorphs display distinct colors and variations in their hydrogen-bonding arrangements.

The introduction of a substituent like an ethyl group on the phenyl ring can influence the polymorphic landscape of the molecule. While extensive polymorphism studies on this compound have not been reported, it is plausible that it could also exhibit polymorphism, with different crystal packing arrangements and intermolecular interactions leading to different crystalline forms.

In the solid state, the structure of this compound and its analogues is dominated by a network of intermolecular hydrogen bonds. The primary hydrogen bonding motifs involve the carboxylic acid group and the pyridine nitrogen.

In the case of 2-((2-ethylphenyl)amino)nicotinic acid, the steric bulk of the ethyl group forces a twisted conformation, which in turn favors the formation of a hydrogen bond between the carboxylic acid of one molecule and the pyridine nitrogen of an adjacent molecule (an acid-pyridine heterosynthon) uky.edu. This is in contrast to the parent 2-(phenylamino)nicotinic acid, which can form both acid-acid homosynthons and acid-pyridine heterosynthons depending on the polymorph.

The formation of the acid-pyridine hydrogen bond is a key factor in the crystal packing of these molecules. It is believed to be responsible for the good glass-forming ability of 2-((2-ethylphenyl)amino)nicotinic acid uky.edu. It is highly likely that this compound would also exhibit a similar preference for the acid-pyridine heterosynthon in its crystal structure, leading to a robust hydrogen-bonded network. This network would be a defining feature of its solid-state architecture.

Conformational Dynamics and Their Influence on Molecular Architecture

A detailed understanding of these conformational dynamics can be elucidated through the analysis of key dihedral angles within the molecule. While direct crystallographic data for the 4-ethylphenyl derivative is not extensively published, valuable insights can be drawn from the closely related compound, 2-((2-ethylphenyl)amino)nicotinic acid (2EPNA), where the ethyl group is at the ortho position. The steric and electronic effects of the ethyl group, albeit in a different position, provide a strong basis for understanding the conformational behavior of the 4-ethylphenyl analog.

In the case of 2EPNA, the substitution of the ethyl group on the phenyl ring introduces steric hindrance that disrupts a planar conformation of the molecule. This steric repulsion forces a twisted arrangement of the phenyl and nicotinic acid rings. This departure from planarity is a critical factor in determining the subsequent intermolecular interactions.

The second dihedral angle, τ2, associated with the C-C bond between the nicotinic acid ring and the amino nitrogen, has a global minimum that corresponds to a nearly planar conformation. The crystal structure of 2EPNA shows a value close to this minimum.

The consequence of these conformational preferences on the molecular architecture is profound. The non-planar arrangement, driven by the steric influence of the ethyl group, prevents the formation of the common carboxylic acid dimer (acid-acid homosynthon) that is often observed in related structures. Instead, it promotes the formation of an acid-pyridine heterosynthon in the crystal lattice. This intermolecular hydrogen bonding motif, where the carboxylic acid of one molecule interacts with the pyridine nitrogen of an adjacent molecule, becomes the primary director of the crystal packing.

Interactive Data Table: Key Dihedral Angles and Conformational Data for 2-((2-ethylphenyl)amino)nicotinic acid

Dihedral AngleDescriptionCalculated Energy Minimum (°)Observed in Crystal Structure (°)
τ1Rotation around the C-N bond between the phenyl and nicotinic acid rings90123.62
τ2Rotation around the C-C bond between the nicotinic acid ring and the amino nitrogenPlanar (near 180)168.71
τ3Rotation of the carboxylic acid group0 (*

Molecular Mechanisms of Action and Biological Target Engagement of 2 4 Ethylphenyl Amino Nicotinic Acid

Elucidation of Specific Receptor and Enzyme Interactions

Research into 2-arylamino nicotinic acid analogues has identified several key protein targets. The following sections detail the current understanding of these interactions.

The parent nicotinic acid structure is known to act on a specific G-protein coupled receptor (GPCR). nih.gov Nicotinic acid stimulates G-protein activation, which has been demonstrated in membranes from rat adipocytes and spleen. nih.gov This action is considered distinct from other GPCRs, suggesting the existence of a specific receptor for nicotinic acid. nih.gov While direct studies on 2-[(4-Ethylphenyl)amino]nicotinic acid are limited, the presence of the nicotinic acid core suggests a potential for modulation of GPCR signaling pathways. nih.gov GPCRs are a major class of drug targets, sharing a common architecture of seven transmembrane helices that respond to a wide array of extracellular signals. nih.gov Allosteric modulators can bind to sites distinct from the endogenous ligand, offering a mechanism for finely regulating receptor activity and signal transduction. nih.gov

Analogues of this compound, specifically the class of 2-arylamino nicotinic acids, have been identified as potential inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.net These enzymes, with their main isoforms COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. wikipedia.org The structural similarity of 2-arylamino nicotinic acids to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, such as niflumic acid and flunixin, supports their potential as COX inhibitors. nih.gov Some evidence indicates that the nicotinic acid group itself may serve as a pharmacophore for COX inhibition. nih.govresearchgate.net In silico molecular docking and dynamic studies have been employed to investigate the binding modes of these derivatives within the active sites of COX-1 and COX-2, suggesting their potential as anti-inflammatory agents. nih.govresearchgate.net

Table 1: Related 2-Arylamino Nicotinic Acid Analogues and their Investigated COX Inhibitory Potential
Compound NameStructural ClassInvestigated TargetKey Findings
Niflumic acidFenamate NSAIDCOX-1/COX-2Acts as a nonsteroidal anti-inflammatory agent. nih.gov
FlunixinFenamate NSAIDCOX-1/COX-2A traditional NSAID containing a pyridine (B92270) core. nih.gov
2-Anilino nicotinic acid derivatives2-Arylamino Nicotinic AcidCOX-1/COX-2Similarity searches and in silico studies suggest potential as ideal COX-1 and COX-2 inhibitors. nih.govresearchgate.net

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. nih.govwikipedia.org This pathway is essential for the synthesis of DNA and RNA, particularly in rapidly proliferating cells like cancer cells. nih.gov A compound from the 2-anilino nicotinic acid class, identified as DHODH-IN-17, has been shown to be a human DHODH inhibitor with an IC₅₀ of 0.40 μM. medchemexpress.com DHODH is located on the inner mitochondrial membrane and is linked to the electron transport chain. nih.govwikipedia.org Inhibition of this enzyme is a therapeutic strategy for autoimmune diseases and cancer. nih.govmedchemexpress.com The activity of DHODH-IN-17 suggests that other compounds within this structural class, including this compound, may also exhibit modulatory effects on this enzyme.

Table 2: Inhibition of Human DHODH by a 2-Anilino Nicotinic Acid Analogue
Compound NameStructural ClassTarget EnzymeInhibitory Concentration (IC₅₀)
DHODH-IN-172-Anilino Nicotinic AcidHuman Dihydroorotate Dehydrogenase (DHODH)0.40 μM medchemexpress.com

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a role in glucose homeostasis by cleaving incretin (B1656795) hormones. mdpi.com Inhibition of DPP-4 is a therapeutic approach for type 2 diabetes. nih.gov While there is no direct evidence of this compound inhibiting DPP-4, some known DPP-4 inhibitors feature a pyridine ring in their structure. For example, NVP-DPP728 is a potent inhibitor characterized by a (5-cyanopyridin-2-yl)amino moiety. nih.gov This structural commonality suggests that the pyridine core of this compound could potentially interact with the active site of DPP-4, although this remains a subject for future investigation. The active site of DPP-4 contains a catalytic triad (B1167595) of Ser630, Asp708, and His740. oatext.com

Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), which are receptor tyrosine kinases, are crucial mediators of angiogenesis, the formation of new blood vessels. nih.govnih.gov Inhibition of the VEGF/VEGFR signaling pathway is a key strategy in oncology. nih.govdrugs.com Tyrosine kinase inhibitors (TKIs) that target VEGFRs are typically small molecules that interfere with the intracellular kinase domain, preventing signal transduction. nih.gov While no studies have directly linked this compound to VEGFR inhibition, the general characteristics of TKIs often include a heterocyclic ring system capable of forming key interactions within the ATP-binding pocket of the kinase. The potential for this class of nicotinic acid derivatives to act as VEGFR-TKIs has not been established but represents a possible area of inquiry.

Cellular and Biochemical Pathways Influenced by this compound

The engagement of this compound with its molecular targets can be expected to influence several downstream cellular and biochemical pathways.

Prostaglandin (B15479496) Synthesis Pathway : Through the inhibition of COX enzymes, 2-arylamino nicotinic acid analogues can block the conversion of arachidonic acid to prostaglandin H₂, thereby downregulating the production of various prostaglandins involved in inflammation and pain signaling. wikipedia.org

De Novo Pyrimidine Biosynthesis : By inhibiting DHODH, this class of compounds can disrupt the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. nih.gov This would particularly affect rapidly dividing cells that rely on this pathway for proliferation, potentially leading to cell growth retardation. wikipedia.orgnih.gov

Mitochondrial Function and Apoptosis : DHODH is functionally linked to the mitochondrial respiratory chain. wikipedia.org Its inhibition can lead to increased production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. wikipedia.org Separately, studies on nicotinic acid have shown it can protect against mitochondrial dysfunction and inhibit the mitochondrial pathway of apoptosis in neuronal cells. nih.gov

Pre Clinical Pharmacological Activity Profiling of 2 4 Ethylphenyl Amino Nicotinic Acid and Derivatives

In Vitro Antimicrobial Research

A thorough review of published scientific literature reveals a lack of specific data regarding the in vitro antimicrobial activity of 2-[(4-Ethylphenyl)amino]nicotinic acid.

Evaluation of Antifungal Activities against Fungal Species

There is no available scientific literature that evaluates the in vitro antifungal activities of this compound against any fungal species. Research on related nicotinamide (B372718) derivatives has shown some antifungal potential, but these findings cannot be directly extrapolated to the subject compound. semanticscholar.org

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations

Consistent with the absence of general antimicrobial studies, no specific Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or Minimum Fungicidal Concentration (MFC) values for this compound have been reported in the scientific literature. The determination of MIC and MBC/MFC is fundamental in antimicrobial drug discovery to quantify the potency of a compound. bmglabtech.commdpi.comnih.gov

Anti-inflammatory and Analgesic Activity Studies in Pre-clinical Models

No specific pre-clinical studies investigating the anti-inflammatory and analgesic activities of this compound were identified. However, the broader class of nicotinic acid derivatives has been a subject of interest in this therapeutic area. For instance, various 2-substituted phenyl derivatives of nicotinic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties, with some compounds showing significant activity in comparison to reference drugs like mefenamic acid. nih.govnih.gov These studies often involve assessing the inhibition of inflammatory mediators such as TNF-α and IL-6. nih.gov Similarly, other research has focused on designing nicotinic acid derivatives with the aim of achieving anti-inflammatory effects with improved gastric safety profiles. nih.gov Despite this research into related compounds, specific data for this compound is not available.

Antiviral Potentials, including Anti-HIV Activity Investigations

A review of the available scientific literature indicates a lack of studies on the antiviral potential of this compound. There are no specific investigations into its activity against any viruses, including the Human Immunodeficiency Virus (HIV). While research exists on the anti-HIV activity of other nicotinic acid derivatives, these findings are not directly applicable to this compound. nih.govnih.gov

Antioxidant Activity Assessment through Free Radical Scavenging Assays

There is no publicly available scientific literature detailing the antioxidant activity of this compound as determined by free radical scavenging assays. Consequently, no data on its potential to scavenge radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) can be presented.

Investigation of Anticonvulsant and Antimycobacterial Activities

Similarly, a thorough review of published research reveals no studies on the anticonvulsant or antimycobacterial properties of this compound. There are no reports of its evaluation in standard preclinical models for anticonvulsant activity, such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests. Furthermore, its efficacy against any species of Mycobacterium has not been documented in the scientific literature, and therefore, no minimum inhibitory concentration (MIC) values can be provided.

Structure Activity Relationship Sar Studies of 2 4 Ethylphenyl Amino Nicotinic Acid Analogues

Systematic Modification of Substituents on the Phenyl Ring and Nicotinic Acid Core

The foundational structure of 2-[(4-Ethylphenyl)amino]nicotinic acid offers two primary sites for systematic modification: the phenyl ring and the nicotinic acid core. Researchers have explored a variety of substitutions at these positions to probe the electronic and steric requirements for optimal activity.

Modifications on the Nicotinic Acid Core: The nicotinic acid moiety, characterized by its pyridine (B92270) ring and carboxylic acid group, is another critical component for modification. Alterations to the carboxylic acid group, such as esterification or amidation, have been shown to influence the compound's pharmacokinetic and pharmacodynamic profiles. Modifications to the pyridine ring itself, though less common, can also be explored to fine-tune the molecule's properties.

Correlation between Structural Features and Pharmacological Potency

A clear correlation exists between the structural features of this compound analogues and their pharmacological potency. These relationships are often elucidated through in vitro and in vivo assays that measure specific biological activities, such as the inhibition of inflammatory mediators.

For instance, in the context of anti-inflammatory activity, the presence of the carboxylic acid group is often crucial for activity, as it can mimic the carboxylic acid moiety of arachidonic acid, the substrate for cyclooxygenase (COX) enzymes. The nature of the substituent on the phenyl ring can influence the compound's affinity for the target enzyme's active site. While specific data for the 4-ethyl group is part of a broader understanding, studies on similar 2-anilinonicotinic acids provide valuable insights.

Modification General Effect on Anti-inflammatory Activity
Phenyl Ring Substitution
Small alkyl groups (e.g., methyl, ethyl) at para-positionGenerally favorable, enhances lipophilicity and binding
Electron-withdrawing groups (e.g., Cl, CF3)Can increase potency, depending on position
Electron-donating groups (e.g., OCH3)Variable effects, can influence metabolic stability
Nicotinic Acid Core Modification
Esterification of carboxylic acidOften leads to decreased activity (prodrug potential)
Amidation of carboxylic acidGenerally reduces or abolishes activity
Replacement of carboxylic acid with bioisosteresCan maintain or alter activity profile

Identification of Key Pharmacophores for Target Selectivity and Efficacy

The identification of key pharmacophoric features is essential for understanding the molecular interactions that govern the biological activity of this compound and its analogues. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific biological target.

For the 2-anilinonicotinic acid class of compounds, the key pharmacophoric elements are generally considered to be:

An acidic group: The carboxylic acid of the nicotinic acid moiety is a critical hydrogen bond donor and acceptor, and it is often ionized at physiological pH, allowing for electrostatic interactions with the target protein.

Aromatic/hydrophobic regions: Both the phenyl ring and the pyridine ring of the nicotinic acid core provide hydrophobic surfaces that can engage in van der Waals and pi-pi stacking interactions within the binding site. The 4-ethyl group contributes to the hydrophobicity of the phenyl ring.

A hydrogen bond donor/acceptor system: The secondary amine linking the phenyl and nicotinic acid moieties can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

The spatial arrangement of these features is crucial for high-affinity binding and, consequently, for potent biological activity.

Impact of Conformational Changes on Biological Activity Profiles

The three-dimensional conformation of this compound analogues plays a significant role in their biological activity. The molecule possesses a degree of conformational flexibility due to the rotatable bond between the amino nitrogen and the phenyl ring, as well as the bond between the amino nitrogen and the nicotinic acid ring.

The relative orientation of the two aromatic rings is a key conformational parameter. A twisted conformation, where the two rings are not coplanar, is generally believed to be the bioactive conformation for many non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, to which 2-anilinonicotinic acids are structurally related. This non-planar arrangement is thought to facilitate a better fit into the active site of target enzymes like COX.

The 4-ethyl substituent on the phenyl ring can influence the preferred conformation of the molecule. It can introduce steric hindrance that favors a particular dihedral angle between the two rings, potentially locking the molecule in a more bioactive conformation. Computational modeling and spectroscopic techniques are often employed to study the conformational preferences of these molecules and to correlate specific conformations with their observed biological activities. Understanding these conformational effects is critical for the rational design of analogues with improved potency and selectivity.

Computational Chemistry and Theoretical Modeling of 2 4 Ethylphenyl Amino Nicotinic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

For derivatives of nicotinic acid, molecular docking has been widely applied to explore interactions with various biological targets. For instance, studies on nicotinic acid analogs have simulated their binding to receptors like the G protein-coupled receptor GPR109A, which is a known target for niacin. nih.govnih.gov These simulations help identify key amino acid residues involved in binding. Typically, an arginine residue in a transmembrane domain is crucial for recognizing the acidic moiety of nicotinic acid and its derivatives through strong ionic interactions. nih.gov

In the context of antimicrobial research, novel nicotinic acid derivatives have been docked against bacterial enzymes to elucidate their mechanism of action. mdpi.comnih.gov For example, docking studies against Escherichia coli Nitroreductase have shown that nicotinic acid derivatives can form multiple hydrogen bonds with key residues such as LYS74, LYS14, and GLU165. mdpi.com These interactions, along with van der Waals forces, contribute to the binding energy and stability of the ligand-protein complex. mdpi.com

While specific docking studies for 2-[(4-Ethylphenyl)amino]nicotinic acid are not extensively published, its structural similarity to other bioactive nicotinic acid derivatives suggests it could effectively bind to similar targets. A hypothetical docking study would likely show the carboxyl group of the nicotinic acid ring forming a critical hydrogen bond or salt bridge with a positively charged residue (like Arginine or Lysine) in a target's active site. The ethylphenyl group would likely occupy a hydrophobic pocket, contributing to binding affinity through van der Waals and potentially pi-stacking interactions.

Table 1: Representative Ligand-Target Interactions for Nicotinic Acid Derivatives from Molecular Docking Studies

Derivative ClassPotential TargetKey Interacting ResiduesPrimary Interaction Types
Acylhydrazones of Nicotinic AcidE. coli NitroreductaseLYS74, LYS14, GLU165, THR41Hydrogen Bonds, Amide-Pi Stacking
Dipeptides of Nicotinic AcidC. albicans Cytochrome P450 14α-sterol demethylase (Cyp51)Not specifiedFavorable docking scores reported
Niacin (Nicotinic Acid)GPR109A ReceptorR111, K166, S178, R251Hydrogen Bonds, Ionic Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the electronic properties of molecules. nih.gov These methods can compute various descriptors that help predict a molecule's stability, reactivity, and spectroscopic properties.

For this compound, quantum calculations can determine its three-dimensional structure and electron distribution. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and more reactive.

Studies on related aromatic and heterocyclic compounds demonstrate that DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic absorption spectra. mdpi.comresearchgate.net For instance, in a study of 2-amino-4,6-diphenylnicotinonitriles, TD-DFT analysis was used to understand their fluorescence behavior and electronic properties. The calculated HOMO-LUMO energy gaps and electronegativity values provided insights into the compounds' electronic characteristics and potential for electron transfer reactions. mdpi.com

Applying these principles to this compound, one would expect the lone pair of electrons on the secondary amine nitrogen and the pi-systems of the phenyl and pyridine (B92270) rings to contribute significantly to the HOMO. The LUMO would likely be distributed over the electron-deficient pyridine ring and the carboxylic acid group. A Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. The carboxylic oxygen and the pyridine nitrogen would be identified as electron-rich sites, capable of acting as hydrogen bond acceptors.

Table 2: Key Electronic Properties Obtainable from Quantum Chemical Calculations

PropertySignificance
HOMO EnergyIndicates electron-donating ability.
LUMO EnergyIndicates electron-accepting ability.
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Dipole MomentMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, predicting sites for intermolecular interactions.

Prediction of Crystal Packing and Amorphous State Stability

The solid-state form of a pharmaceutical compound profoundly impacts its physical properties, including solubility, stability, and bioavailability. Computational methods are increasingly used to predict crystal packing and assess the stability of both crystalline and amorphous forms.

Research on the closely related isomer, 2-((2-ethylphenyl)amino)nicotinic acid, provides significant insight. uky.edu In this molecule, the ethyl group on the phenyl ring introduces steric repulsion that disrupts the planar conformation of the molecule. This steric hindrance prevents the formation of the acid-acid homosynthon commonly seen in similar compounds and instead favors an acid-pyridine heterosynthon in the crystal structure. uky.edu This finding is crucial as the type of intermolecular hydrogen bonding dictates the crystal packing and, consequently, the material's bulk properties.

Furthermore, studies on this compound revealed that it forms a very stable amorphous phase upon melt quenching. uky.eduuky.edu Differential scanning calorimetry (DSC) showed that the amorphous form did not recrystallize even upon reheating. uky.edu The stability of this amorphous state, or its good glass-forming ability, is attributed to the formation of acid-pyridine hydrogen bonding, which hinders the molecular rearrangement necessary for crystallization. uky.edu The parent compound, 2-phenylamino nicotinic acid, also shows complex solid-state behavior, with its amorphous state containing a mix of acid-pyridine aggregates and carboxylic acid dimers. nih.govresearchgate.net The transition from the amorphous to the crystalline state depends on the conditions, leading to different polymorphic forms. nih.govresearchgate.net

These findings suggest that this compound, with its ethyl group in the para position, would also exhibit interesting solid-state properties. While the steric clash might be less pronounced than in the ortho-isomer, the ethyl group would still influence crystal packing and could potentially favor the formation of a stable amorphous state, a desirable property for enhancing the solubility of poorly water-soluble drugs. uky.edu

Table 3: Solid-State Characteristics of Phenylamino Nicotinic Acid Derivatives

CompoundObserved Synthon in CrystalAmorphous State BehaviorReference
2-((2-ethylphenyl)amino)nicotinic acidAcid-Pyridine HeterosynthonHigh glass-forming ability; stable amorphous phase uky.edu
2-phenylamino nicotinic acid (2PNA)Acid-Acid or Acid-Pyridine (condition dependent)Structurally heterogeneous; contains acid-pyridine and acid-acid aggregates nih.govresearchgate.net

Application of Machine Learning and Artificial Intelligence in Pharmacokinetic Prediction for Related Compounds

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling rapid prediction of compound properties, including pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME). arxiv.org Predicting the pharmacokinetic profile of a new compound early in the development process is crucial for its success. nih.gov

For compounds related to this compound, ML models can predict key pharmacokinetic parameters directly from their chemical structure. nih.gov These models are trained on large datasets of existing drugs and compounds with known ADME properties. The chemical structure is converted into numerical descriptors or molecular fingerprints, which serve as input for the ML algorithms.

Recent frameworks propose a multi-step approach where ML first predicts fundamental ADME properties, such as clearance (CL) and volume of distribution (Vdss), from the molecular structure. nih.gov These predicted parameters are then used as input for a second ML model that predicts the full concentration-time profile of the compound in preclinical species or humans. nih.gov This approach can significantly reduce the reliance on animal experimentation in the early stages of drug discovery. nih.gov

Various ML algorithms, including recurrent neural networks (RNNs), have been evaluated for modeling pharmacokinetic data. nih.gov These models have shown promise in capturing complex time-dependent processes and extrapolating to different dosing regimens. nih.gov However, challenges remain, particularly in accurately predicting profiles for compounds that are structurally very different from the training data or for doses outside the training range. nih.gov Automated ML (AutoML) methods are also being developed to automatically design and optimize predictive pipelines tailored to the specific characteristics of molecular data, aiming to reduce bias and improve efficiency. arxiv.org

For a novel compound like this compound, these AI/ML tools could provide initial estimates of its oral bioavailability, metabolic stability, and potential to be a successful drug candidate, thereby guiding further experimental investigation.

Table 4: Common Machine Learning Applications in Pharmacokinetics

Application AreaPredicted Parameter(s)Common ML ModelsSignificance
ADME Property PredictionSolubility, Permeability, Metabolic StabilityRandom Forest, Support Vector Machines (SVM), Gradient Boosting (e.g., XGBoost)Early screening of drug-like properties.
PK Parameter PredictionClearance (CL), Volume of Distribution (Vdss)Deep Neural Networks, Transfer LearningProvides key inputs for dose estimation.
Concentration-Time Profile PredictionFull PK Profile (C(t))Recurrent Neural Networks (RNNs), LSTMsSimulates drug exposure over time for different dosing regimens.

Q & A

Q. What are the optimal synthetic routes for 2-[(4-Ethylphenyl)amino]nicotinic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 4-ethylaniline with a nicotinic acid derivative. A validated approach includes:

  • Step 1: Prepare a nicotinic acid halide (e.g., nicotinoyl chloride) via reaction with thionyl chloride.
  • Step 2: Perform nucleophilic aromatic substitution using 4-ethylaniline under basic conditions (e.g., NaH or pyridine) in anhydrous tetrahydrofuran (THF) .
  • Critical Parameters:
    • Temperature: Maintain 0–5°C during coupling to minimize side reactions.
    • Solvent: THF or dichloromethane (DCM) enhances solubility of intermediates.
    • Catalysis: Lewis acids like AlCl₃ may improve regioselectivity in Friedel-Crafts-like pathways .
  • Yield Optimization: Pilot studies report yields of 60–75%, with purity >95% achievable via recrystallization (ethanol/water) .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Key signals include the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.2–8.5 ppm). The amino group (NH) may appear as a broad peak at δ 5.5–6.0 ppm .
    • ¹³C NMR: Confirm the carboxylic acid carbon (δ ~170 ppm) and ethyl carbons (δ 15–28 ppm) .
  • Infrared (IR) Spectroscopy: Look for absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) for purity analysis (>98%) .

Advanced Research Questions

Q. How can crystallization kinetics and polymorphism be studied for this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Identify glass transition (Tg) and melting points to assess thermal stability. For example, Tg ≈ 85°C and Tm ≈ 215°C have been observed in structurally similar compounds .
  • Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data (e.g., Mercury software) to detect polymorphs.
  • Melt Crystallization Studies:
    • Heat the compound above Tm, then cool at controlled rates (1–10°C/min) to monitor crystal nucleation.
    • Use polarized light microscopy to observe spherulitic growth patterns .
  • Data Interpretation: Polymorph stability can be ranked using Hansen solubility parameters (HSPs) to predict solvent-mediated transformations .

Q. What strategies are effective for probing structure-activity relationships (SAR) in receptor binding?

Methodological Answer:

  • Analog Synthesis: Modify the ethyl group (e.g., replace with methyl, isopropyl) or the amino linkage (e.g., replace with sulfonamide). Use Suzuki-Miyaura cross-coupling for aryl substitutions .
  • In Vitro Assays:
    • Receptor Binding: Radioligand displacement assays (e.g., RXRα binding using [³H]-9-cis-retinoic acid) .
    • Cellular Activity: Measure transcriptional activation in reporter gene assays (e.g., luciferase under RXR-responsive promoters) .
  • Computational Modeling:
    • Perform molecular docking (AutoDock Vina) to predict binding poses in receptor pockets.
    • Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing bioactivity .

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

  • Meta-Analysis: Compare datasets across studies using tools like RevMan for statistical heterogeneity assessment.
  • Experimental Replication:
    • Standardize cell lines (e.g., HEK293T for receptor studies) and culture conditions (e.g., serum-free media).
    • Validate findings with orthogonal assays (e.g., ELISA for protein expression alongside luciferase reporter data) .
  • Mechanistic Profiling: Use CRISPR-Cas9 knockout models to confirm target specificity if off-target effects are suspected .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.